(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid
Description
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C14H20BNO3. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a cyclohexyl(methyl)carbamoyl group. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h5-7,10,13,18-19H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWBKTUXYRRWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674337 | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-73-3 | |
| Record name | B-[3-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with cyclohexylmethylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the cyclohexyl(methyl)carbamoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with serine and threonine residues in proteins, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyl(methyl)carbamoyl group, making it less versatile in certain applications.
Cyclohexylboronic acid: Lacks the phenyl ring, limiting its use in biaryl synthesis.
(3-(Cyclohexylcarbamoyl)phenyl)boronic acid: Similar but lacks the methyl group, which can affect its reactivity and binding properties.
Uniqueness
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and advanced material synthesis .
Biological Activity
Overview
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, with the molecular formula C14H20BNO3 and CAS number 1072945-73-3, is a boronic acid derivative notable for its unique structural features. The compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(methyl)carbamoyl moiety. This structural arrangement imparts significant biological activity, particularly in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific amino acid residues in proteins, particularly serine and threonine. This property is crucial for its potential as an enzyme inhibitor. The boronic acid group can interact with the active sites of enzymes, thereby modulating their activity and influencing various biochemical pathways.
Biological Applications
- Enzyme Inhibition : The compound has been investigated for its potential as a protease inhibitor. Its ability to form covalent bonds with serine and threonine residues allows it to inhibit proteolytic enzymes, which are critical in various biological processes and disease mechanisms.
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties by inhibiting enzymes involved in tumor progression. This makes it a candidate for further research in cancer therapeutics.
- Material Science : The compound's unique chemical properties enable its use in the development of advanced materials, particularly those requiring specific molecular interactions.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromophenylboronic acid with cyclohexylmethylamine, utilizing palladium catalysts and bases like potassium carbonate in organic solvents such as toluene. The reaction conditions are optimized for yield and purity through techniques such as recrystallization or chromatography.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- In vitro Enzyme Inhibition : The compound demonstrated significant inhibitory effects on serine proteases, with IC50 values indicating potent activity.
- Cell Viability Assays : In cancer cell lines, this compound displayed cytotoxic effects, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Lacks cyclohexyl(methyl)carbamoyl group | Limited enzyme inhibition potential |
| Cyclohexylboronic Acid | Lacks phenyl ring | Less versatile in biaryl synthesis |
| (3-(Cyclohexylcarbamoyl)phenyl)boronic Acid | Similar but lacks methyl group | Different reactivity and binding properties |
The unique combination of functional groups in this compound enhances its reactivity and stability compared to similar compounds, making it particularly useful in applications requiring precise molecular interactions.
Case Studies
- Protease Inhibition Study : A study evaluated the inhibitory effects of this compound on a specific serine protease involved in cancer metastasis. The results indicated a significant reduction in protease activity at low micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.
- Cytotoxicity Assessment : In a series of experiments involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 50 µM across different cell types. These findings support its further investigation as an anticancer drug candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
